molecular formula C20H15N3O2S B11158709 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11158709
M. Wt: 361.4 g/mol
InChI Key: WTNZXMXJPCALIJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

    Amidation Reaction: The final step involves coupling the quinoline derivative with the thiazole derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: As a probe for studying biological pathways and interactions.

    Materials Science: In the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The quinoline core is known to intercalate with DNA, while the thiazole ring can interact with various proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoline-4-carboxamide
  • 2-(4-methoxyphenyl)quinoline-4-carboxamide
  • N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Uniqueness

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the combination of the methoxyphenyl group and the thiazole ring, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C20H15N3O2S/c1-25-14-8-6-13(7-9-14)18-12-16(15-4-2-3-5-17(15)22-18)19(24)23-20-21-10-11-26-20/h2-12H,1H3,(H,21,23,24)

InChI Key

WTNZXMXJPCALIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4

Origin of Product

United States

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